molecular formula C12H19NO3 B1438332 Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate CAS No. 1153068-27-9

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

Cat. No.: B1438332
CAS No.: 1153068-27-9
M. Wt: 225.28 g/mol
InChI Key: GHSKOXMJKSBMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate is an organic compound with the empirical formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and an ester functional group. It is used in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include:

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient mixing

    Purification: Using techniques such as distillation, crystallization, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the piperidine ring using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a piperidine ring

    N-Cyclopropylpiperidine-3-carboxamide: Similar structure but with an amide group instead of an ester group

    Ethyl 1-methylcyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopropane ring

These comparisons highlight the unique features of this compound, such as its specific ring structures and functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-(cyclopropanecarbonyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)10-4-3-7-13(8-10)11(14)9-5-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKOXMJKSBMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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